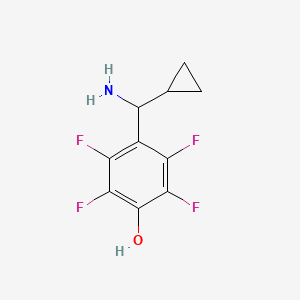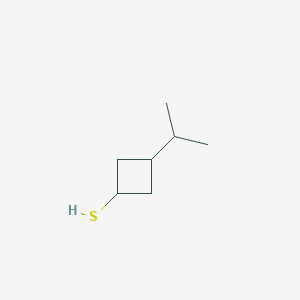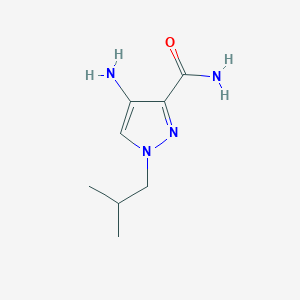
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H15NO4. It is a derivative of cyclopentane, featuring a nitrophenyl group and a methyl ester functional group. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(3-nitrophenyl)cyclopentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
similar compounds are often produced using large-scale esterification processes, which involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(3-Aminophenyl)cyclopentane-1-carboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 1-(3-Nitrophenyl)cyclopentane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate
- Methyl 1-(2-nitrophenyl)cyclopentane-1-carboxylate
- Ethyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate
Uniqueness
Methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. The specific arrangement of functional groups in this compound provides distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
methyl 1-(3-nitrophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-18-12(15)13(7-2-3-8-13)10-5-4-6-11(9-10)14(16)17/h4-6,9H,2-3,7-8H2,1H3 |
Clave InChI |
JTYICORSNLXBBR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



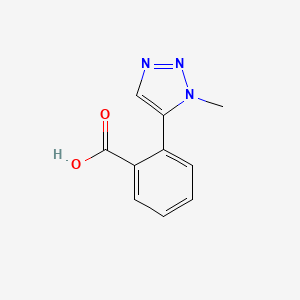
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
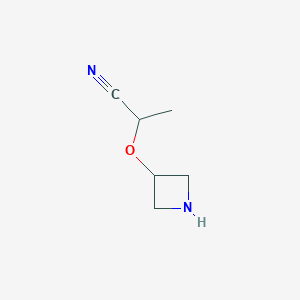

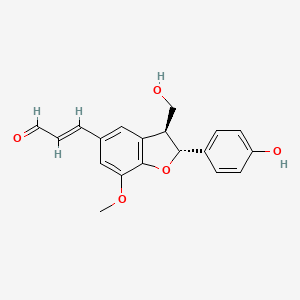
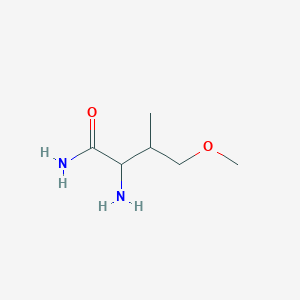

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
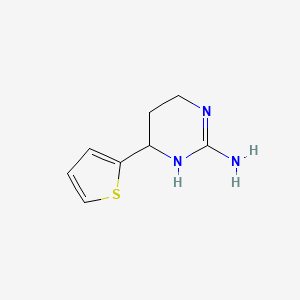
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
